molecular formula C12H15NO3 B3053000 Tyrosine, O-2-propenyl- CAS No. 499792-87-9

Tyrosine, O-2-propenyl-

Cat. No. B3053000
CAS RN: 499792-87-9
M. Wt: 221.25 g/mol
InChI Key: PHUOJEKTSKQBNT-NSHDSACASA-N
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Description

Tyrosine, O-2-propenyl-, also known as O-2-propenyl-Tyrosine, is a chemical compound with the molecular formula C12H15NO3 . It is a derivative of Tyrosine, a non-essential amino acid, which can be synthesized within the body from another amino acid, phenylalanine .


Molecular Structure Analysis

Tyrosine, O-2-propenyl-, contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . Various types of UV–Vis spectroscopy, such as normal, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy, can be used to analyze the side-chain of tyrosine residues in different molecular environments .


Chemical Reactions Analysis

Tyrosine, O-2-propenyl-, like other tyrosine derivatives, can undergo various chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . Tyrosine residues in proteins can also be phosphorylated, making them integral to the function of many enzymes .


Physical And Chemical Properties Analysis

Tyrosine, O-2-propenyl-, shares similar physical and chemical properties with its parent compound, Tyrosine. Tyrosine is a non-essential amino acid, meaning it can be synthesized within the body from another amino acid, phenylalanine. It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body .

properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOJEKTSKQBNT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469253
Record name 4-o-allyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine, O-2-propenyl-

CAS RN

499792-87-9
Record name 4-o-allyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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